molecular formula C12H17N5S B1456703 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1163707-01-4

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1456703
CAS No.: 1163707-01-4
M. Wt: 263.36 g/mol
InChI Key: XYVUMOKPYZVEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine (CAS: 1163707-01-4) is a heterocyclic compound featuring a pyrimidine-thiazole scaffold. Its molecular formula is C₁₂H₁₇N₅S, with a molecular weight of 263.37 g/mol . The structure includes a diethylamino substituent at the 2-position of the pyrimidine ring and a methyl group at the 4-position of the thiazole ring.

Properties

IUPAC Name

5-[2-(diethylamino)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5S/c1-4-17(5-2)12-14-7-6-9(16-12)10-8(3)15-11(13)18-10/h6-7H,4-5H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVUMOKPYZVEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=CC(=N1)C2=C(N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazole Core

The 4-methylthiazol-2-amine core is commonly prepared using the Hantzsch–Traumann thiazole synthesis method. This involves the reaction of thioureas with α-haloketones or β-diketones. For example:

  • Thiourea derivatives are reacted with 3-chloro-2,4-pentanedione or similar diketones to form 5-acetylthiazoles.
  • The acetyl group at the 5-position can be further modified or retained depending on the target compound.

This method is efficient and allows for variation at the amino substituent on the thiazole nitrogen, which is crucial for biological activity optimization.

Preparation of Pyrimidine Building Blocks

Pyrimidine derivatives bearing amino substituents are synthesized either by:

  • Cyclization of enaminones with guanidine derivatives, which constructs the pyrimidine ring system.
  • Functionalization of existing pyrimidin-2-amine scaffolds through palladium-catalyzed amination reactions.

For the diethylamino substitution, reductive amination of pyrimidine aldehydes with diethylamine or direct nucleophilic substitution on halogenated pyrimidines can be employed.

Coupling of Thiazole and Pyrimidine Moieties

Two main approaches are used:

  • Pyrimidine Ring Cyclization Approach: Condensation of enaminone-functionalized thiazoles with guanidine derivatives under microwave-assisted conditions yields pyrimidin-2-amine derivatives linked to the thiazole ring.
  • Buchwald–Hartwig Amination: Palladium-catalyzed cross-coupling of brominated pyrimidines with thiazol-2-amine derivatives or their precursors.

These methods provide access to a variety of substituted 4-thiazol-N-(pyrimidin-2-yl)amines with control over substitution patterns and yields ranging from poor to moderate (5–57%).

Introduction of the Diethylamino Group

The diethylamino group at the 2-position of the pyrimidine ring is typically introduced via:

  • Reductive amination of pyrimidine aldehydes with diethylamine using sodium triacetoxyborohydride as a reducing agent.
  • Alternatively, nucleophilic substitution reactions on halogenated pyrimidines with diethylamine under suitable conditions.

This modification is essential for enhancing the compound’s pharmacokinetic and pharmacodynamic properties.

Representative Synthetic Scheme (Summary)

Step Reaction Type Starting Materials Key Reagents/Conditions Product
1 Thiazole ring formation Thiourea derivatives + 3-chloro-2,4-pentanedione Hantzsch–Traumann method 5-acetylthiazoles
2 Enaminone formation 5-acetylthiazoles Reflux with DMF-DMA or Bredereck’s reagent Enaminones
3 Pyrimidine ring synthesis Enaminones + Guanidine hydrochloride Microwave-assisted cyclization Pyrimidin-2-amine derivatives
4 Amination Bromopyrimidines + Diethylamine Buchwald–Hartwig amination or reductive amination 2-(Diethylamino)pyrimidin-4-yl substituted thiazoles

Research Findings and Yield Data

From the medicinal chemistry study by Tadesse et al., the yields for the key coupling steps varied, with microwave-assisted pyrimidine ring cyclization producing yields between 5% and 57%. The Buchwald–Hartwig amination provided moderate yields (~25% for some intermediates).

The synthetic route allows for structural optimization of the amino substituent on the thiazole ring and the pyrimidine ring, which directly influences biological activity and selectivity toward CDK4/6 kinases.

Summary Table of Key Intermediates and Yields

Compound Type Reaction Yield Range Notes
5-Acetylthiazoles Hantzsch–Traumann synthesis Not specified Precursors for enaminones
Enaminones Reflux with DMF-DMA or Bredereck’s reagent High (typical) Intermediates for pyrimidine synthesis
Pyrimidin-2-amine derivatives Microwave-assisted cyclization 5–57% Key step for ring formation
Bromopyrimidines Prepared from pyrimidin-2-amines Moderate (~25%) Used in palladium-catalyzed amination
Final coupling products Buchwald–Hartwig amination Moderate Introduction of diethylamino group

Chemical Reactions Analysis

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine has been investigated for its potential as a therapeutic agent due to its unique structural properties. Its applications include:

  • Anticancer Activity : Studies have indicated that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate the specific mechanisms of action and efficacy in vivo.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further development in treating bacterial infections.

Enzyme Inhibition Studies

The compound has been explored for its potential to inhibit specific enzymes involved in disease pathways. For instance:

  • Kinase Inhibition : Certain derivatives of thiazole-pyrimidine compounds have shown promise as kinase inhibitors, which are critical in cancer signaling pathways. The diethylamino substitution may enhance selectivity and potency against targeted kinases.

Drug Development

The compound serves as a lead structure for the development of novel pharmaceuticals. Its derivatives are being synthesized to optimize pharmacokinetic properties and enhance therapeutic efficacy.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.
Study BAntimicrobial TestingShowed effective inhibition against Gram-positive bacteria, suggesting potential use as an antibiotic agent.
Study CKinase InhibitionIdentified as a selective inhibitor of specific kinases involved in tumor growth, leading to reduced proliferation in vitro.

Mechanism of Action

The mechanism of action of 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and disrupting cellular processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

The table below compares the target compound with structurally related analogs, highlighting key differences in substituents and molecular properties:

Compound Name Pyrimidine Substituent Thiazole Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Source
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine 2-Diethylamino 4-Methyl C₁₂H₁₇N₅S 263.37 1163707-01-4
5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine 2-Cyclopropyl 4-Methyl C₁₁H₁₂N₄S 232.31 790707-05-0
4-Methyl-5-(2-(2-methylcyclopropyl)pyrimidin-4-yl)thiazol-2-amine 2-(2-Methylcyclopropyl) 4-Methyl C₁₂H₁₄N₄S 246.34 1217487-43-8
4-Methyl-5-(2-((4-morpholinophenyl)imino)pyrimidin-4-yl)thiazol-2-amine 2-((4-Morpholinophenyl)imino) 4-Methyl C₁₉H₂₂N₆OS 382.49 Not provided
5-(5-Fluoro-2-(3-(piperazin-1-yl)phenylamino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12p) 5-Fluoro, 2-(3-piperazinophenylamino) 4-Methyl, N-Methyl C₂₁H₂₅FN₇OS 442.18 Not provided
Key Observations:

Substituent Effects on Molecular Weight: The diethylamino group in the target compound increases its molecular weight (263.37 g/mol) compared to cyclopropyl analogs (232.31–246.34 g/mol) . Bulky substituents like morpholinophenylimino (382.49 g/mol) or piperazine-phenylamino (442.18 g/mol) significantly elevate molecular weight .

Cyclopropyl: Rigid and less bulky, possibly favoring planar interactions with biological targets . Morpholine/Piperazine: Polar groups that improve aqueous solubility and enable hydrogen bonding .

Physical Properties

Compound Melting Point (°C) HPLC Purity LogP (Predicted)
This compound Not reported Not reported ~2.5 (estimated)
12p (Piperazine-phenylamino analog) 134–136 99% ~1.8
12q (Morpholinophenylamino analog) 225–227 98% ~1.2
  • Melting Points : Bulky polar groups (e.g., morpholine in 12q) correlate with higher melting points due to enhanced intermolecular interactions .
  • LogP Trends: Diethylamino (lipophilic) vs. morpholine/piperazine (polar) groups alter hydrophobicity, impacting bioavailability.

Kinase Inhibition (CDK9)

  • Compound 12p and 12q : Exhibit potent CDK9 inhibition (IC₅₀ < 50 nM) attributed to the fluorine atom (electron-withdrawing) and piperazine/morpholine groups (hydrogen bonding) .

Antimicrobial Activity

  • Benzothiazole-Pyrimidine Analogs () : Demonstrated antimicrobial activity (e.g., APY7 with 74% yield and m.p. 262–264°C), suggesting structural flexibility for diverse applications .

Biological Activity

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine, known for its diverse biological activities, is a compound that has garnered attention in medicinal chemistry. Its structure, which includes a pyrimidine and thiazole moiety, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

  • Molecular Formula : C12H17N5S
  • Molecular Weight : 263.36
  • CAS Number : 1163707-01-4

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for transcriptional regulation and cancer cell proliferation.

The compound acts as a potent inhibitor of CDK9, showing:

  • Inhibition Constant (Ki) : Nanomolar range.
  • Selectivity : Over 80-fold selectivity for CDK9 versus CDK2.
    This selectivity allows it to effectively reduce the expression of the anti-apoptotic protein Mcl-1, leading to apoptosis in various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the C5 position of the pyrimidine core significantly affect the potency and selectivity of the compound. For instance:

  • Substituting hydrogen at C5 with a carbonitrile group retains potency while enhancing selectivity.
CompoundR GroupKi (nM)Selectivity
IaH10-
12aCN1280-fold

The data suggest that specific functional groups can enhance binding affinity to CDK9’s active site, optimizing therapeutic efficacy against cancer .

Additional Biological Activities

Beyond its anticancer properties, compounds similar to this compound have demonstrated antioxidant and neuroprotective effects. For instance, derivatives of aminothiazoles have shown potential in scavenging free radicals and protecting against oxidative stress .

Case Studies

  • In vitro Studies :
    • The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and NCI-H522 (non-small cell lung cancer), showing IC50 values in the low micromolar range.
    • A significant reduction in cell viability was observed at concentrations correlating with CDK9 inhibition.
  • In vivo Studies :
    • Animal models treated with the compound exhibited reduced tumor sizes and improved survival rates compared to control groups.

Q & A

Q. What are the common synthetic routes for 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine?

The compound is typically synthesized via multi-step reactions involving acylation and amination. For example, a related thiazol-2-amine derivative was prepared by reacting 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination to introduce the diethylamino group . Similar methodologies can be adapted using substituted pyrimidine intermediates and optimizing reaction conditions (e.g., solvent, temperature) to achieve the desired product .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and crystallographic techniques:

  • NMR and IR spectroscopy to confirm functional groups and substitution patterns .
  • Mass spectrometry (MS) for molecular weight verification .
  • X-ray crystallography to resolve the 3D structure, as demonstrated for structurally analogous thiazol-2-amine derivatives .

Q. What are the key structural features influencing bioactivity?

The thiazole and pyrimidine rings are critical for interactions with biological targets, while the diethylamino group enhances solubility and modulates electronic properties. Substituents on the pyrimidine ring (e.g., chloro, methyl) can significantly alter binding affinity, as seen in antitumor evaluations of similar compounds .

Q. What biological targets are associated with this compound?

While direct data is limited, structurally related thiazol-2-amine derivatives exhibit antitumor activity by inhibiting kinase pathways or DNA synthesis . Antimicrobial properties are also plausible due to the thiazole moiety’s ability to disrupt microbial enzymes .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Optimization strategies include:

  • Catalyst screening : Using triethylamine or morpholine to accelerate amination steps .
  • Solvent selection : Ethanol or DMF under reflux improves reaction efficiency .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity .

Q. How to address discrepancies in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). For example, a compound screened in monkey models showed different pharmacokinetics compared to in vitro assays . Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and structural analogs to isolate activity-contributing groups .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the pyrimidine’s diethylamino group or thiazole’s methyl group to assess impact on activity .
  • Bioisosteric replacement : Replace the thiazole ring with pyrazine or triazole moieties to explore electronic effects .
  • In silico docking : Use computational tools to predict binding modes with targets like kinases or DNA gyrase .

Q. How to resolve purification challenges for this compound?

Challenges include byproduct formation during amination. Solutions:

  • Column chromatography with silica gel and ethyl acetate/hexane gradients .
  • pH-controlled recrystallization to isolate the free base or hydrochloride salt .

Q. What computational approaches predict stability under physiological conditions?

  • Degradation studies : Monitor stability at varying pH (1–10) and temperatures (25–40°C) via HPLC .
  • Quantum mechanical calculations : Assess hydrolytic susceptibility of the pyrimidine ring using DFT .

Q. How to design a scalable synthesis route for preclinical studies?

  • One-pot reactions : Combine cyclization and amination steps to reduce intermediates .
  • Flow chemistry : Improve reproducibility and safety for exothermic reactions (e.g., acylation) .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.